molecular formula C6H12N2O2 B6273009 rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis CAS No. 1807916-66-0

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis

Cat. No.: B6273009
CAS No.: 1807916-66-0
M. Wt: 144.2
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Description

rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carbohydrazide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the oxolane ring or the carbohydrazide group is oxidized to form new products.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form new chemical entities.

Biology

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

  • Explored as a potential drug candidate due to its unique structure and biological activity.

Industry

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis: Similar in structure but with a bromomethyl group instead of a carbohydrazide group.

    rac-(2R,5R)-5-methyloxolan-2-yl]methanol, cis: Contains a methanol group instead of a carbohydrazide group.

Uniqueness: : rac-(2R,5R)-5-methyloxolane-2-carbohydrazide, cis is unique due to its specific combination of an oxolane ring and a carbohydrazide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1807916-66-0

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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